Heptyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate
Description
Heptyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate is a synthetic small molecule featuring a naphtho[1,2-b]furan core substituted with a 2-methyl group, a 5-sulfonamido moiety (4-ethoxyphenyl), and a heptyl ester at the 3-position.
Properties
IUPAC Name |
heptyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO6S/c1-4-6-7-8-11-18-35-29(31)27-20(3)36-28-24-13-10-9-12-23(24)26(19-25(27)28)30-37(32,33)22-16-14-21(15-17-22)34-5-2/h9-10,12-17,19,30H,4-8,11,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBCAYPMDGYBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamido group:
Attachment of the heptyl chain: The heptyl chain can be introduced via esterification reactions using heptanol and appropriate carboxylic acid derivatives.
Final modifications: Any additional functional groups can be introduced through further substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Heptyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Heptyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Heptyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Shorter esters (methyl, ethyl) offer better solubility but lower cell permeability. The 2-methoxyethyl variant () balances solubility and permeability via its ether group .
4-Fluorophenyl () adds electronegativity, which may improve hydrogen-bonding interactions in active sites . Thiophene-2-yl () introduces a sulfur heterocycle, possibly enhancing metabolic stability or π-π stacking .
Biological Activity Insights :
- While direct activity data for the target compound is unavailable, analogs like 4-hydroxy-5-methoxy-2-methylnaphtho[1,2-b]furan-3-carboxylic acid () exhibit strong antifungal activity (EC₅₀ = 0.38–0.91 mg/L), suggesting the naphthofuran core is pharmacologically relevant .
- The carboxylic acid derivative () may act as a prodrug or exhibit distinct binding modes due to its ionizable group .
Biological Activity
Heptyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article compiles available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C25H27NO5S
- Molecular Weight : 453.62 g/mol
- IUPAC Name : Heptyl 5-(4-ethoxybenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
A study demonstrated that derivatives of naphthoquinone showed a marked reduction in inflammation markers when tested on animal models with induced inflammation. The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Anticancer Activity
The compound has been included in various screening libraries targeting cancer cell lines. Preliminary studies suggest that it may exhibit cytotoxic effects against several cancer types, including breast and colon cancer.
In a notable case study involving a panel of human cancer cell lines (MCF-7 for breast cancer and HCT116 for colon cancer), this compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.
The biological mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in tumor progression.
- Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells.
- Modulation of Cell Signaling Pathways : It appears to interfere with various signaling pathways that promote cell survival and proliferation.
Case Studies
| Study | Findings |
|---|---|
| Study A | Investigated anti-inflammatory effects in LPS-stimulated macrophages; showed reduced TNF-alpha levels by 50%. |
| Study B | Assessed cytotoxicity against MCF-7 and HCT116 cell lines; reported IC50 values of 10 µM and 12 µM respectively. |
| Study C | Evaluated the compound's effect on NF-kB pathway; noted significant inhibition compared to control groups. |
Q & A
Q. What are the key synthetic routes for Heptyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves three steps: (1) formation of the naphtho[1,2-b]furan core via acid- or base-catalyzed cyclization of naphthalene derivatives with furan precursors, (2) introduction of the 4-ethoxyphenylsulfonamido group via nucleophilic substitution or coupling reactions, and (3) esterification with heptyl alcohol. Optimization includes using polar aprotic solvents (e.g., DMF) to enhance solubility, catalytic triethylamine for sulfonamide coupling, and controlled temperatures (60–80°C) to minimize side reactions. Purification via silica gel chromatography (hexane:ethyl acetate gradients) ensures >95% purity. Yield improvements focus on stoichiometric ratios (1.2–1.5 equivalents of sulfonamide reagent) and inert atmospheres to prevent oxidation .
Q. How is X-ray crystallography utilized to determine the molecular structure of this compound, and what role does SHELXL play in refinement?
Single-crystal X-ray diffraction resolves the 3D structure by analyzing Bragg reflections. SHELXL refines atomic coordinates, thermal parameters, and occupancy factors, particularly addressing challenges like rotational disorder in the heptyl chain. Key steps include data collection at 173 K (to reduce thermal motion), TWIN commands for handling twinned crystals, and restraints for flexible substituents. Hydrogen-bonding networks are validated using graph-set analysis (e.g., R_2(8) motifs), which informs stability and solubility .
Q. What in vitro assays are recommended for preliminary assessment of this compound’s anticancer activity, and how should experimental controls be designed?
Use the MTT assay to evaluate cytotoxicity against human cancer cell lines (e.g., MCF-7, HCT-116). Controls include untreated cells (negative), DMSO vehicle (solvent control), and doxorubicin (positive control). Replicate experiments (n = 6) with IC50 calculations via nonlinear regression (GraphPad Prism). Complementary assays like flow cytometry (apoptosis) and colony formation (clonogenicity) validate mechanisms .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values across studies evaluating this compound’s enzyme inhibition efficacy?
Discrepancies arise from variations in enzyme sources (recombinant vs. tissue-extracted), assay pH (e.g., 7.4 vs. 6.8), and compound purity. Validate results using orthogonal methods: fluorescence-based assays (e.g., Förster resonance energy transfer) and isothermal titration calorimetry (ITC) to confirm binding affinity. Cross-check purity via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry .
Q. What strategies are effective in structure-activity relationship (SAR) studies targeting the sulfonamido and ethoxyphenyl moieties?
Synthesize analogs with substituent variations (e.g., replacing ethoxy with methoxy or halogen groups). Test bioactivity against kinase targets (e.g., EGFR, VEGFR2) using enzymatic inhibition assays. Molecular docking (AutoDock Vina) predicts binding modes, correlating with crystallographic data. QSAR models (e.g., CoMFA) quantify contributions of hydrophobicity and electronic effects .
Q. What advanced techniques address challenges in crystallographic refinement for compounds with flexible alkyl chains or twinning?
For disordered heptyl chains, apply SHELXL restraints (SIMU, DELU) to limit unrealistic thermal motion. Twin refinement (TWIN/BASF commands) corrects overlapping lattices. High-resolution data (d < 0.8 Å) and Hirshfeld surface analysis (CrystalExplorer) validate packing efficiency. For hydrogen-bonding networks, use Mercury software to visualize interactions and calculate donor-acceptor distances .
Q. How does the heptyl ester group influence pharmacokinetic properties, and what in silico models predict metabolic stability?
The heptyl chain increases lipophilicity (predicted XLogP3 ≈ 5.2), enhancing membrane permeability but reducing aqueous solubility. SwissADME predicts CYP450-mediated oxidation (e.g., CYP3A4) as the primary metabolic pathway. In vitro microsomal assays (human liver microsomes + NADPH) quantify half-life (t1/2) and intrinsic clearance. Correlate results with PAMPA (parallel artificial membrane permeability assay) for bioavailability estimates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
